Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is a chemical compound that belongs to the class of esters, specifically an aromatic ester. This compound features a complex structure comprising an ethyl acetate moiety, a chlorobenzoyl group, and a methylphenoxy group. It is significant in synthetic organic chemistry due to its potential applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions involving starting materials such as chlorobenzoyl chloride and 2-methylphenol, followed by esterification processes. The specific synthesis routes may vary based on the desired purity and yield.
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is classified as:
The synthesis of ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate generally involves the following steps:
The molecular formula for ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is . Its structure includes:
CCOC(=O)Cc1ccc(Cl)cc1Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate can participate in several chemical reactions:
The mechanism by which ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate exerts its effects (if applicable in biological contexts) involves:
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate has potential applications in various scientific fields:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4